molecular formula C13H11FO2 B7524686 4-(4-Fluorobenzyloxy)Phenol

4-(4-Fluorobenzyloxy)Phenol

Cat. No.: B7524686
M. Wt: 218.22 g/mol
InChI Key: KLVYCRWSZATVJD-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyloxy)Phenol is an organic compound characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to a phenol group

Scientific Research Applications

4-(4-Fluorobenzyloxy)Phenol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzyloxy)Phenol typically involves the reaction of 4-fluorobenzyl chloride with phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzyloxy)Phenol undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: Due to the presence of the phenol group, the compound is highly reactive towards electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.

    Oxidation: The phenol group can be oxidized to form quinones, which are valuable intermediates in organic synthesis.

    Reduction: The compound can undergo reduction reactions to form hydroquinones.

Common Reagents and Conditions

    Halogenation: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

    Nitration: A mixture of concentrated nitric acid and sulfuric acid.

    Oxidation: Sodium dichromate or potassium nitrosodisulfonate (Fremy’s salt).

    Reduction: Sodium borohydride or tin(II) chloride.

Major Products Formed

    Halogenation: Formation of halogenated derivatives.

    Nitration: Formation of nitro derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroquinones.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzyloxy)Phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially affecting their function. Additionally, the fluorine atom can influence the compound’s lipophilicity and metabolic stability, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenol
  • 4-Fluorobenzyl Alcohol
  • 4-Fluorobenzaldehyde

Uniqueness

4-(4-Fluorobenzyloxy)Phenol is unique due to the presence of both a fluorine atom and a phenol group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVYCRWSZATVJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 10 g of hydroquinone in 90 ml of acetonitrile was treated with 8.58 g of 4-fluorobenzylbromide and 15.7 g of potassium carbonate. The mixture was heated to 90° C. and stirred during 18 h. For the working-up, the reaction mixture was cooled to room temperature and treated with cold water. The solid material that has formed was filtered, washed twice with cold water and dried. For purification and separation from the bis-ether, the crude material was chromatographed on silica gel using a 4:1 mixture of heptane and ethyl acetate as the eluent. There were obtained 4.05 g (27% of theory) of 4-(4-fluoro-benzyloxy)-phenol as a white solid; MS: m/e=218 (M)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.58 g
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.